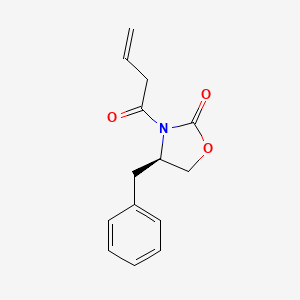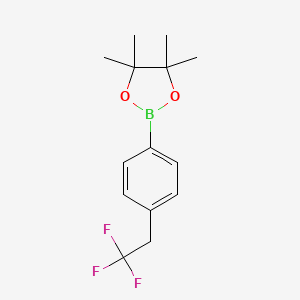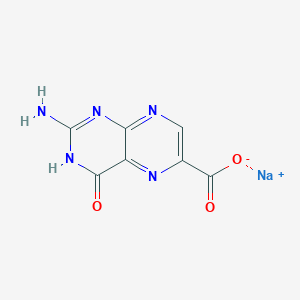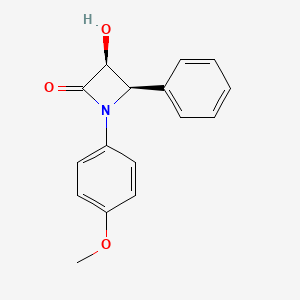
Rapamycindialdehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rapamycin dialdehyde (RDA) is a synthetic derivative of rapamycin, an immunosuppressive drug used in transplantation medicine. It is a small molecule that has been studied for its potential therapeutic applications in a variety of areas. In particular, RDA has been investigated for its ability to modulate the immune system, inhibit cell proliferation, and induce apoptosis. In addition, RDA has been explored for its potential to target cancer cells and inhibit angiogenesis.
Wissenschaftliche Forschungsanwendungen
Nanodelivery-Systeme für die Krebsbehandlung
Rapamycin wurde bei der Konstruktion von selbstassemblierten Nanodelivery-Systemen zur Behandlung von Brustkrebs eingesetzt {svg_1}. In einer Studie wurde ein System durch die Assemblierung eines Photosensibilisators (IR820), Rapamycin und Curcumin in Nanopartikel geschaffen. Dieses System wurde verwendet, um photothermische Therapie und Chemotherapie für Brustkrebs zu realisieren {svg_2}. Die Nanopartikel zeigten in vitro eine überlegene inhibitorische Wirkung auf 4T1-Zellen im Vergleich zu freiem Rapamycin oder freiem Curcumin {svg_3}.
Behandlung von β-Thalassämie und anderen Hämoglobinopathien
Rapamycin wurde gefunden, um die γ-Globin-Genexpression und die erhöhte Produktion von fetalem Hämoglobin (HbF) in Erythrozyten zu induzieren {svg_4}. Dies macht es von großem Interesse für die Behandlung von β-Thalassämie, einer Bluterkrankung, die die Produktion von Hämoglobin reduziert {svg_5}. Es wurde gezeigt, dass hohe Konzentrationen von fetalem Hämoglobin für β-Thalassämie-Patienten von Vorteil sind {svg_6}.
Antibakterielles und antifungizides Mittel
Rapamycin wurde ursprünglich als sehr wirksames antibakterielles und antifungizides Mittel identifiziert {svg_7}. Es wurde aus dem Myzel des Bakteriums Streptomyces hygroscopicus gewonnen, das in Bodenproben von der Osterinsel gefunden wurde {svg_8}.
Hemmung des Tumorzellwachstums
Rapamycin wurde gezeigt, das in-vitro-Zellwachstum von Tumorzelllinien zu hemmen {svg_9}. Diese Eigenschaft, kombiniert mit seiner Fähigkeit, fetales Hämoglobin zu induzieren, macht es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten {svg_10}.
Immunsuppressivum
Rapamycin wurde als wirksames Immunsuppressivum gefunden und wurde verwendet, um eine Nierenabstoßung nach Transplantation zu verhindern {svg_11}. Seine immunsuppressiven Eigenschaften sind auf seine Fähigkeit zurückzuführen, die Aktivierung und Proliferation von T-Zellen zu hemmen {svg_12}.
Behandlung von Epilepsie
In einer Studie, die die Auswirkungen von Rapamycin und Curcumin auf Epilepsie untersuchte, milderte Curcumin die unzureichende Wirkung von Rapamycin mit seinen entzündungshemmenden und antioxidativen Wirkungen {svg_13}. Eine klinische Studie zeigte, dass Rapamycin und Curcumin die Spiegel des anti-apoptotischen Bcl-2 reduzierten, was eine wichtige klinische Bedeutung bei der Behandlung von Epilepsie hat {svg_14}.
Wirkmechanismus
Target of Action
Rapamycin Dialdehyde primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an intracellular serine/threonine protein kinase that plays a central role in various cellular processes, including cell growth and proliferation, protein synthesis, and autophagy . Another primary target of Rapamycin is Fpr1 (FK506-sensitive proline rotamase 1) , a protein of the FKBP12 (FK506-binding protein 12 kDa) family .
Mode of Action
Rapamycin inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . Once loaded onto the FRB domain, the FKBP12–rapamycin complex inhibits mTOR, which associates with various proteins in mammals and is important in the life of the cell .
Biochemical Pathways
Rapamycin has a specific action on the mTOR signaling pathway . mTOR has been identified as a key regulator of different pathways . The mTOR pathway is a major nutrition and energy sensor that regulates growth and life span in yeast and animals . Inhibition of mTOR by rapamycin results in slower overall root, leaf, and shoot growth and development, leading to poor nutrient uptake and light energy utilization .
Pharmacokinetics
The pharmacokinetics of Rapamycin have been studied in various models . In one study, dogs received a single intramuscular dose of rapamycin and underwent 48-hour whole blood pharmacokinetic sampling . Additionally, daily intramuscular doses of rapamycin were administered for 7 days with blood rapamycin trough levels collected on Day 8, 9, and 15 .
Result of Action
Rapamycin has multiple protective effects against atherosclerosis through various molecular mechanisms . It acts on various cells (endothelial cells, macrophages, vascular smooth muscle cells, and T-cells) in early and advanced atherosclerosis . Moreover, it has been used successfully as an anti-proliferation agent to prevent in-stent restenosis or vascular graft stenosis in patients with coronary artery disease .
Action Environment
The action of Rapamycin can be influenced by environmental factors . For instance, a perceived signal generated by TOR suppression redirects carbon flow and metabolic shift to other pathways to support the growth of rapamycin-treated plants . This indicates a link between TOR signaling and nutrition/light energy status . Moreover, the TOR signaling axis integrates environmental signals to regulate metabolism, growth, and life span .
Biochemische Analyse
Biochemical Properties
Rapamycin Dialdehyde interacts with various enzymes, proteins, and other biomolecules. It inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-Rapamycin Dialdehyde complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction plays a crucial role in various biochemical reactions.
Cellular Effects
Rapamycin Dialdehyde has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Rapamycin Dialdehyde improves physiological parameters associated with aging in the immune, cardiovascular, and integumentary systems of healthy individuals or individuals with aging-related diseases .
Molecular Mechanism
Rapamycin Dialdehyde exerts its effects at the molecular level through various mechanisms. It binds to its intracellular receptor FK506-binding protein 12 (FKBP12), which then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of Rapamycin Dialdehyde change in laboratory settings. It has been observed that Rapamycin Dialdehyde therapy reduces age-related plaque deposition by decreasing AβPP production and down-regulating β-secretase and γ-secretase activities . It also increases amyloid-β clearance by promoting autophagy .
Dosage Effects in Animal Models
The effects of Rapamycin Dialdehyde vary with different dosages in animal models. At a high dose (8 mg/kg/day) given i.p., Rapamycin Dialdehyde had no effect on lifespan of female mice; however, this dose and route of Rapamycin Dialdehyde increased the lifespan of male rats by 61% .
Metabolic Pathways
Rapamycin Dialdehyde is involved in various metabolic pathways. It has its specific action on the mTOR signaling pathway, which has been identified as a key regulator of different pathways . It also modulates at least five of 12 defined hallmarks of aging .
Transport and Distribution
Rapamycin Dialdehyde is transported and distributed within cells and tissues. It has concentration-dependent inhibitory effects on drug transport mediated by Pgp, MRP-1, BCRP, and LRP in cell lines with MDR mediated by these proteins .
Subcellular Localization
Rapamycin Dialdehyde is localized to several distinct subcellular compartments . The finding that mTORC1, which Rapamycin Dialdehyde inhibits, is localized to the lysosome has significantly enhanced our understanding of mTORC1 regulation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rapamycin Dialdehyde involves a series of reactions starting from Rapamycin. The first step involves the conversion of Rapamycin to Rapamycin-42-O-succinate. This intermediate is then oxidized to form Rapamycin-42-O-succinimide. The succinimide group is then hydrolyzed to form Rapamycin-42-O-carboxylic acid. The carboxylic acid group is then activated with DCC, followed by reaction with formaldehyde to form Rapamycin Dialdehyde.", "Starting Materials": [ "Rapamycin", "Succinic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "Formaldehyde" ], "Reaction": [ "Rapamycin is reacted with succinic anhydride in the presence of a catalyst to form Rapamycin-42-O-succinate.", "Rapamycin-42-O-succinate is oxidized using a suitable oxidizing agent to form Rapamycin-42-O-succinimide.", "Rapamycin-42-O-succinimide is hydrolyzed using a suitable hydrolyzing agent to form Rapamycin-42-O-carboxylic acid.", "The carboxylic acid group in Rapamycin-42-O-carboxylic acid is activated with DCC.", "Formaldehyde is added to the activated carboxylic acid group to form Rapamycin Dialdehyde." ] } | |
CAS-Nummer |
500733-49-3 |
Molekularformel |
C₅₁H₇₉NO₁₅ |
Molekulargewicht |
946.17 |
Synonyme |
(2S)-(2R,3S,6R,7E,9R,15E)-9-Hydroxy-1-((1S,4R)-4-hydroxy-3-methoxycyclohexyl)-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl 1-(2-((2R,3R,6S)-2-hydroxy-6-((S,E)-2-methoxy-3-methyl-5-oxopent-3-en-1-yl)-3-methyltetrahydro-2H- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)



